molecular formula C7H8O3S B1455514 Methyl 3-hydroxy-4-methylthiophene-2-carboxylate CAS No. 32711-57-2

Methyl 3-hydroxy-4-methylthiophene-2-carboxylate

Cat. No. B1455514
CAS RN: 32711-57-2
M. Wt: 172.2 g/mol
InChI Key: UZMIWZFUPRJXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05041461

Procedure details

Dithioacetal of (b) above (0.08 mol) was dissolved in 120 ml of 2N sodium methoxide in methanol and stirred over night at room temperature.
[Compound]
Name
Dithioacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][S:6][CH:7](SCC(OC)=O)[CH:8]([CH3:13])[C:9](OC)=[O:10])=[O:4]>C[O-].[Na+].CO>[OH:10][C:9]1[C:8]([CH3:13])=[CH:7][S:6][C:5]=1[C:3]([O:2][CH3:1])=[O:4] |f:1.2|

Inputs

Step One
Name
Dithioacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)CSC(C(C(=O)OC)C)SCC(=O)OC
Name
Quantity
120 mL
Type
solvent
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(SC=C1C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.